molecular formula C21H32O2 B1668235 Calusterone CAS No. 17021-26-0

Calusterone

Cat. No. B1668235
CAS RN: 17021-26-0
M. Wt: 316.5 g/mol
InChI Key: IVFYLRMMHVYGJH-PVPPCFLZSA-N
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Description

Calusterone, also known as 7β,17α-dimethyltestosterone, is an orally active anabolic-androgenic steroid (AAS) that is used as an antineoplastic agent . It is a 17α-alkylated AAS similar in structure to bolasterone .


Molecular Structure Analysis

Calusterone has a molecular formula of C21H32O2 . Its average mass is 316.4776 and its monoisotopic mass is 316.240230268 . The structure of Calusterone is complex, with 7 of 7 defined stereocentres .


Chemical Reactions Analysis

Calusterone may alter the metabolism of estradiol and reduce estrogen production . More detailed information about its chemical reactions would require further investigation.


Physical And Chemical Properties Analysis

Calusterone is a small molecule with a chemical formula of C21H32O2 . It has an average weight of 316.4776 and a monoisotopic weight of 316.240230268 .

Scientific Research Applications

1. Impact on Breast Cancer Treatment

Calusterone, identified as 7β, 17α-dimethyltestosterone, has been primarily researched for its application in the treatment of breast cancer. Multiple studies have demonstrated its effectiveness in inducing regression of breast cancer tumors. For instance, a study highlighted the antitumor efficacy of calusterone, noting objective regressions in 51% of patients when used as primary or secondary hormonal therapy (Gordan, Haldén, Horn, Fuery, Parsons, & Walter, 1973). Another research found calusterone effective in advanced mammary carcinoma, with 29% of patients showing an objective response (Rosso, Brema, Porcile, & Santi, 1976).

2. Influence on Testosterone Metabolism

Research has also investigated the effects of calusterone on testosterone metabolism. A study demonstrated that calusterone affected the metabolism of 14C-testosterone, leading to changes in androgen metabolite excretion in patients with breast cancer (Zumoff, Levin, Bradlow, & Hellman, 1977). This suggests that the drug's impact extends beyond direct antitumor activity to altering hormone metabolism.

3. Effects on Cortisol Metabolism

Calusterone has been shown to influence cortisol metabolism. Studies indicate a significant decrease in cortisol production rate and alteration in cortisol transformation upon calusterone administration in women with advanced breast cancer (Fukushima, Zumoff, Bulkin, & Hellman, 1976). These findings highlight the diverse metabolic effects of calusterone.

4. Platelet-Stimulating Effects

In addition to its antitumor activity, calusterone has been observed to have platelet-stimulating effects.

A study on women with advanced breast cancer showed that calusterone significantly raised platelet counts, suggesting potential utility in conditions like thrombocytopenic purpura or aplastic anemia (Horn, Haldén, & Gordan, 1972).

5. Leucopoietic Effect

Calusterone has been studied for its leucopoietic effect, showing a significant rise in white blood cell count during treatment of breast cancer patients. This effect was distinct from another compound, Δ1-estololactone, used in the study, indicating a specific action of calusterone on leucopoiesis (Horn, Haldén, & Gordan, 2009).

6. Metabolite Studies

Investigations have also been conducted on the metabolites of calusterone. A study utilizing GC/MS analysis identified various metabolites of calusterone in human subjects, contributing to an understanding of its metabolic pathways (Zhang, Liu, Zhang, & Ye, 1993).

properties

IUPAC Name

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYLRMMHVYGJH-PVPPCFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022723
Record name Calusterone
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calusterone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER, FREELY SOL IN ALCOHOL
Record name CALUSTERONE
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Mechanism of Action

The effects of calusterone in humans most likely occur by way of two main mechanisms: by activation of the androgen receptor, and by conversion to estradiol and activation of certain estrogen receptors. Using testosterone as the prime example, free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
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Product Name

Calusterone

Color/Form

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS RN

17021-26-0
Record name Calusterone
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Record name Calusterone
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Record name CALUSTERONE
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Record name Calusterone
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Melting Point

127-129 °C, 128 °C
Record name Calusterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01564
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Record name CALUSTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Calusterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004627
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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